molecular formula C22H20N2O B505649 1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE

1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE

Cat. No.: B505649
M. Wt: 328.4g/mol
InChI Key: WITKEJFDFAUHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE is a complex organic compound characterized by the presence of a carbazole moiety and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE typically involves the reaction of 9H-carbazole with 2-bromoacetophenone under basic conditions to form an intermediate, which is then reacted with 3,4-dimethylaniline. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride
  • N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-dimethylamine

Uniqueness

1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4g/mol

IUPAC Name

1-carbazol-9-yl-2-(3,4-dimethylanilino)ethanone

InChI

InChI=1S/C22H20N2O/c1-15-11-12-17(13-16(15)2)23-14-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,23H,14H2,1-2H3

InChI Key

WITKEJFDFAUHGQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C

Origin of Product

United States

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